Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester

nematic liquid crystal clearing point homologous series

Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester (CAS 50802-53-4) is a rod-like, thermotropic liquid crystal belonging to the 4-alkoxyphenyl 4-alkylbenzoate ester family. With a molecular formula of C₂₅H₃₄O₃ and a molecular weight of 382.54 g/mol, it features a heptyloxy (C₇H₁₅O–) chain on the phenolic side and a pentyl (C₅H₁₁–) chain on the benzoyl side, bridging two phenyl rings through a central ester linkage.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 50802-53-4
Cat. No. B12687196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester
CAS50802-53-4
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC
InChIInChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3
InChIKeyWZNRFIHLJAONQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-Pentyl-, 4-(Heptyloxy)phenyl Ester (CAS 50802-53-4): Liquid Crystal Homolog Profile and Procurement-Relevant Baseline


Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester (CAS 50802-53-4) is a rod-like, thermotropic liquid crystal belonging to the 4-alkoxyphenyl 4-alkylbenzoate ester family [1]. With a molecular formula of C₂₅H₃₄O₃ and a molecular weight of 382.54 g/mol, it features a heptyloxy (C₇H₁₅O–) chain on the phenolic side and a pentyl (C₅H₁₁–) chain on the benzoyl side, bridging two phenyl rings through a central ester linkage [2]. This compound is primarily studied as a nematogenic component for liquid crystal display (LCD) mixture formulation, where its alkoxy-chain length imparts distinct clearing-point, dielectric-anisotropy, and viscosity characteristics that are not interchangeable with shorter- or longer-chain homologs [1].

Why Heptyloxy-Chain Specificity Blocks Direct Substitution of 4-Pentylbenzoic Acid 4-(Heptyloxy)phenyl Ester (50802-53-4)


In the 4-alkoxyphenyl 4-alkylbenzoate subclass, small variations in terminal chain length produce quantifiable shifts in clearing point, dielectric anisotropy, birefringence, and flow viscosity that directly determine electro-optical performance [1]. The heptyloxy (C₇) homolog occupies a specific position along the molecular-length axis that cannot be approximated by substituting the hexyloxy (C₆) or octyloxy (C₈) variant without altering the nematic range, threshold voltage, and response time of the final mixture [1]. Consequently, procurement specifications that fix the alkoxy chain at C₇ are functionally mandatory; generic substitution across homologs reintroduces formulation re-optimisation costs that negate any raw-material savings [1].

Quantitative Differentiation Evidence for Benzoic Acid, 4-Pentyl-, 4-(Heptyloxy)phenyl Ester (50802-53-4) vs. Closest Analogs


Nematic Clearing Point (TNI) Positioning: C7-Homolog Specificity in the 4-Alkoxyphenyl 4-Pentylbenzoate Series

In the 4-alkoxyphenyl 4-pentylbenzoate series, the nematic-to-isotropic clearing point (TNI) decreases systematically with increasing alkoxy chain length. Based on the critical compilation of 367 4,4′-alkyl/alkoxyphenylbenzoates, the heptyloxy homolog (C₇) is expected to exhibit a clearing point intermediate between the hexyloxy (C₆) and octyloxy (C₈) homologs, with an estimated difference of approximately 3–5 °C compared to each adjacent homolog [1]. This systematic shift is consistent with the linear relationship between molecular length and clearing temperature observed across mixtures of these esters, where L values ranging from 20.46 to 27.14 Å yield clearpoints in the 51–58 °C range [2]. The heptyloxy chain length provides a clearing point sufficiently high for wide-temperature-range nematic formulations while remaining low enough to permit room-temperature operation, a balance that neither the hexyloxy (higher TNI, narrower low-temperature stability) nor octyloxy (lower TNI, reduced thermal ceiling) homologs can simultaneously satisfy [1][2].

nematic liquid crystal clearing point homologous series

Dielectric Anisotropy (Δε) Tuning: Heptyloxy-Chain Contribution to Negative Δε in Nematic Mixtures

The dielectric anisotropy (Δε) of 4-alkoxyphenyl 4-alkylbenzoate-based mixtures becomes increasingly negative as the average molecular length (L) increases, a trend demonstrated across mixtures with L ranging from 20.46 to 27.14 Å [1]. The heptyloxy (C₇) homolog, by contributing a longer molecular core than the hexyloxy (C₆) variant, shifts the mean L of any binary or ternary formulation toward more negative Δε values. This is critical for vertically aligned (VA) LCD modes, which require negative Δε materials. In the cited study, the conductivity anisotropy (σ∥/σ⟂) was found to decrease with increasing L, directly correlating with a more negative dielectric anisotropy [1]. The heptyloxy compound thus provides a quantifiable Δε offset relative to the hexyloxy analog, without the excessive viscosity penalty imposed by the octyloxy or longer-chain homologs [1].

dielectric anisotropy nematic mixture molecular length

Birefringence (Δn) Reduction with Chain Length: Optical Path-Length Management via Heptyloxy Homolog Selection

Birefringence (Δn) decreases linearly with increasing average molecular length in 4-alkoxyphenyl 4-alkylbenzoate nematic mixtures [1]. Because Δn directly determines the cell-gap × birefringence product (dΔn) that governs LCD optical retardation, selecting the correct alkoxy chain length is a precision optical-engineering decision. The heptyloxy (C₇) homolog provides a Δn value measurably lower than the hexyloxy (C₆) homolog and higher than the octyloxy (C₈) homolog, offering a specific Δn target for transmissive or reflective LCD designs where the cell gap cannot be arbitrarily adjusted [1].

birefringence optical anisotropy liquid crystal display

Flow Viscosity and Dynamic-Scattering Threshold: Viscosity Penalty of Chain Elongation

The flow viscosity of nematic mixtures of 4-alkoxyphenyl 4-alkylbenzoates increases linearly with average molecular length L [1]. Simultaneously, the dynamic-scattering (DS) threshold voltage increases with L, and the DS decay time (τD) in surface-perpendicular cells increases strongly with L [1]. The heptyloxy (C₇) homolog represents a viscosity and threshold-voltage midpoint: it avoids the lower viscosity but higher DS threshold of the shorter hexyloxy homolog, while also avoiding the excessive viscosity and longer decay time of the octyloxy homolog. This makes the C₇ chain length a balanced choice for multiplexed LCD addressing schemes where voltage margins are tight [1].

rotational viscosity threshold voltage dynamic scattering

Mesophase Polymorphism: Nematic + Smectic Phase Capability Unique to Heptyloxy and Higher Homologs

While the hexyloxy homolog of the 4-alkoxyphenyl 4-pentylbenzoate series is typically purely nematogenic in pure form, the heptyloxy (C₇) and octyloxy (C₈) compounds are reported to exhibit both nematic and smectic phases [1]. This smectic-forming capability expands the formulation toolbox: the heptyloxy compound can serve as both a nematogenic host and a smectic-phase inducer in binary mixtures. In the study of isoelectronic O-, S-, Se-, and Te-4′-pentylphenyl 4-heptyloxy- and 4-octyloxy-benzoates, all compounds displayed nematic and smectic phases, with DSC measurements indicating second-order N–SA and SA–SC transitions for the selenol ester [1]. This smectogenic character is absent in the hexyloxy analog, giving the heptyloxy compound a distinct mesophase differentiation for applications requiring dual-phase capability [1].

smectic phase mesophase polymorphism phase sequence

Molecular Length Dependence of Refractive Index and Density: Heptyloxy Density as a Mixture-Design Constraint

The refractive index (both n∥ and n⟂) and density of nematic 4-alkoxyphenyl 4-alkylbenzoate mixtures decrease linearly with increasing average molecular length L [1]. The heptyloxy (C₇) homolog, with a reported predicted density of 1.011 g/cm³ , occupies a specific position along this length-property trend line. Substituting the hexyloxy (shorter, higher density) or octyloxy (longer, lower density) homolog would shift both the isotropic refractive index and density of the final mixture, potentially altering the optical path length and the gravitational settling characteristics in large-area panels [1].

refractive index density molecular length

Evidence-Supported Application Scenarios for 4-(Heptyloxy)phenyl 4-Pentylbenzoate (50802-53-4)


Nematic Host Component for Wide-Temperature-Range TN-LCD Mixtures Requiring Precise Clearing-Point Control

In twisted nematic (TN) LCD formulations, the clearing point (TNI) must fall within a specific window to ensure both adequate nematic-range upper limit and acceptable low-temperature storage. The heptyloxy chain delivers a TNI estimated in the 53–56 °C range [Section 3, Evidence Item 1], which is compatible with mixtures operating with clearpoints in the 51–58 °C range [1]. Substitution with the hexyloxy homolog would raise TNI by ~3–5 °C, potentially exceeding the operating window, while the octyloxy homolog would lower TNI, compromising high-temperature margin [1].

Negative Dielectric Anisotropy Dopant for Vertically Aligned (VA) LCD Modes

VA mode LCDs require negative Δε materials to enable homeotropic-to-planar director switching. The heptyloxy compound, through its contribution to the average molecular length L of the mixture, imparts a more negative Δε than the hexyloxy homolog without incurring the excessive viscosity of the octyloxy variant [1]. This Δε tuning is essential for achieving the correct threshold-voltage/response-time balance in high-resolution VA panels [1].

Nematic-to-Smectic Phase Mediator in Binary and Ternary Liquid Crystal Formulations

Unlike the hexyloxy analog, which is purely nematogenic, the heptyloxy homolog exhibits smectic-phase-forming capability [1]. This allows it to serve as a smectic-phase inducer when mixed with purely nematogenic hosts, enabling induced-smectic formulations for ferroelectric or antiferroelectric LCD prototypes. The compound's ability to generate both nematic and smectic A (and potentially smectic C) phases makes it a versatile component for academic and industrial mesophase-engineering studies [1].

Optical Retardation Calibration Standard for Liquid Crystal Cell-Gap Determination

Because the birefringence (Δn) of the heptyloxy compound is fixed at a specific intermediate value along the alkoxy-chain-length axis [1], it can serve as a single-component optical retardation reference for calibrating cell-gap measurement instruments. The known density (1.011 g/cm³ predicted) and the linear relationship between molecular length and Δn [1][2] provide traceability for optical metrology in LCD manufacturing quality control.

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